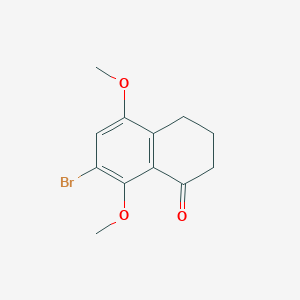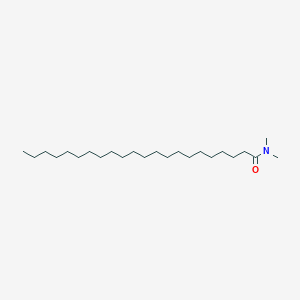
3-Methyl-2-nitrobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-nitrobutan-1-ol is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom and a methyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitrobutan-1-ol typically involves the nitration of 3-methyl-2-butanol. This can be achieved by reacting 3-methyl-2-butanol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-2-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-nitrobutan-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to changes in cellular function and signaling pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol without the nitro group.
2-Nitro-3-methylbutane: A nitroalkane with a similar structure but lacking the hydroxyl group.
3-Methyl-2-nitropropane-1-ol: A similar compound with a shorter carbon chain.
Uniqueness
3-Methyl-2-nitrobutan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule
Propiedades
Número CAS |
77392-54-2 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
3-methyl-2-nitrobutan-1-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3 |
Clave InChI |
DMIRKUOHEBAINR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



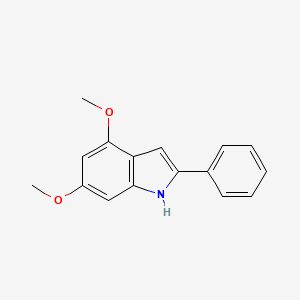
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
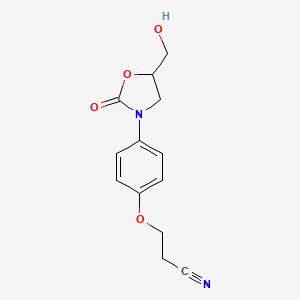
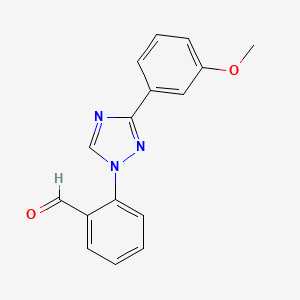
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
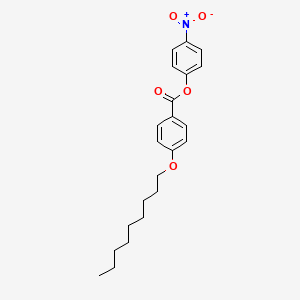
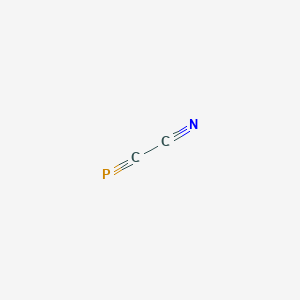
![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
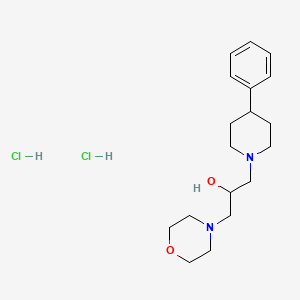
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
